molecular formula C29H28N4 B12210376 6-benzyl-N-(4-ethylphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

6-benzyl-N-(4-ethylphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B12210376
M. Wt: 432.6 g/mol
InChI Key: CHYRZCFWFRQOGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Crystallographic Analysis of Substituted Pyrazolo[1,5-a]Pyrimidine Scaffolds

The pyrazolo[1,5-a]pyrimidine core adopts a planar conformation stabilized by intramolecular hydrogen bonding and π-π stacking interactions. Single-crystal X-ray diffraction studies of analogous compounds, such as 2,5-dimethyl-7-phenylpyrazolo[1,5-a]pyrimidine, reveal a triclinic crystal system with space group $$ P\overline{1} $$ and unit cell parameters $$ a = 7.643(2) \, \text{Å} $$, $$ b = 9.142(3) \, \text{Å} $$, $$ c = 7.492(1) \, \text{Å} $$, $$ \alpha = 111.12(2)^\circ $$, $$ \beta = 100.66(2)^\circ $$, and $$ \gamma = 102.58(2)^\circ $$ . The benzyl group at position 6 introduces steric bulk, forcing a deviation from coplanarity with the fused pyrazole-pyrimidine system. This substituent directs molecular packing into dimeric arrangements via van der Waals interactions, as observed in neutron powder diffraction studies of structurally related derivatives .

Table 1: Crystallographic Parameters of Selected Pyrazolo[1,5-a]Pyrimidine Derivatives

Compound Space Group $$ a \, (\text{Å}) $$ $$ b \, (\text{Å}) $$ $$ c \, (\text{Å}) $$ $$ \alpha \, (°) $$ $$ \beta \, (°) $$ $$ \gamma \, (°) $$
2,5-Dimethyl-7-phenyl derivative $$ P\overline{1} $$ 7.643(2) 9.142(3) 7.492(1) 111.12(2) 100.66(2) 102.58(2)
3-Amino-4-nitro-6-methyl derivative $$ P2_1/n $$ 18.920(4) 8.441(2) 5.210(1) 90 90.82(2) 90

The ethylphenyl group at position N-7 adopts a staggered conformation to minimize steric clashes with adjacent methyl groups. This substituent disrupts hydrogen-bonded chains observed in simpler derivatives, favoring instead isolated molecular dimers .

Spectroscopic Elucidation of Benzyl and Ethylphenyl Substituent Effects

Nuclear magnetic resonance (NMR) spectroscopy provides critical insights into the electronic effects of benzyl and ethylphenyl substituents. In the $$ ^1\text{H} $$-NMR spectrum of 6-benzyl-N-(4-ethylphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine, the benzyl protons resonate as a multiplet at $$ \delta $$ 7.18–7.08 ppm, while the ethylphenyl group exhibits characteristic splitting patterns for the ethyl chain ($$ \delta $$ 1.21 ppm, triplet, $$ J = 7.6 \, \text{Hz} $$) and aromatic protons ($$ \delta $$ 7.45–7.36 ppm) . The deshielding of the pyrimidine C-7 amine proton ($$ \delta $$ 6.62 ppm) arises from conjugation with the electron-withdrawing nitro group in related compounds, though this effect is mitigated by the ethylphenyl substituent’s electron-donating nature in the target molecule .

Table 2: Key $$ ^1\text{H} $$-NMR Chemical Shifts for Substituent Analysis

Proton Environment Chemical Shift ($$ \delta $$, ppm) Splitting Pattern
Benzyl aromatic protons 7.18–7.08 Multiplet
Ethylphenyl methyl 1.21 Triplet ($$ J = 7.6 \, \text{Hz} $$)
Pyrimidine C-7 amine 6.62 Singlet

Infrared spectroscopy further corroborates these findings, with N–H stretching vibrations observed at 3350–3280 cm$$ ^{-1} $$ and C–N aromatic stretches at 1610–1580 cm$$ ^{-1} $$ . The benzyl group’s C–H out-of-plane bending vibrations appear at 750–690 cm$$ ^{-1} $$, consistent with monosubstituted benzene rings .

Comparative Molecular Geometry with Pyrazolo[3,4-d]Pyrimidine Analogues

The pyrazolo[1,5-a]pyrimidine system exhibits distinct geometric differences compared to pyrazolo[3,4-d]pyrimidine analogues. X-ray diffraction data reveal that the 1,5-a fusion pattern results in a smaller dihedral angle between the pyrazole and pyrimidine rings (8.2° vs. 12.7° in 3,4-d systems), enhancing planarity and conjugation . This structural feature increases electron delocalization, as evidenced by shorter bond lengths between N-1 and C-2 ($$ 1.34 \, \text{Å} $$) compared to the 1.38 Å N–C bond in pyrazolo[3,4-d]pyrimidines .

Table 3: Geometric Comparison of Pyrazolo[1,5-a]Pyrimidine and Pyrazolo[3,4-d]Pyrimidine

Parameter Pyrazolo[1,5-a]Pyrimidine Pyrazolo[3,4-d]Pyrimidine
N1–C2 bond length ($$ \text{Å} $$) 1.34 1.38
Dihedral angle (°) 8.2 12.7
C6–N7 bond length ($$ \text{Å} $$) 1.32 1.29

The ethylphenyl substituent at N-7 in the 1,5-a derivative induces a torsional twist of 15.3° relative to the fused ring system, whereas analogous substituents in 3,4-d systems adopt nearly coplanar conformations due to reduced steric hindrance . This geometric distinction profoundly affects intermolecular interactions, with the 1,5-a derivative exhibiting weaker π-π stacking ($$ d = 3.8 \, \text{Å} $$) compared to the 3,4-d analogue ($$ d = 3.5 \, \text{Å} $$) .

Properties

Molecular Formula

C29H28N4

Molecular Weight

432.6 g/mol

IUPAC Name

6-benzyl-N-(4-ethylphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C29H28N4/c1-4-22-15-17-25(18-16-22)31-28-26(19-23-11-7-5-8-12-23)20(2)30-29-27(21(3)32-33(28)29)24-13-9-6-10-14-24/h5-18,31H,4,19H2,1-3H3

InChI Key

CHYRZCFWFRQOGZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC2=C(C(=NC3=C(C(=NN32)C)C4=CC=CC=C4)C)CC5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Cyclocondensation Protocol

A representative procedure involves reacting ethyl 3-oxo-3-phenylpropanoate (β-ketoester) with 5-amino-1-phenyl-1H-pyrazole in acetic acid under reflux (110–120°C) for 6–8 hours. The reaction proceeds via nucleophilic attack of the pyrazole’s amino group on the β-ketoester’s carbonyl carbon, followed by cyclodehydration (Table 1).

Table 1: Cyclocondensation Reaction Optimization

ConditionYield (%)Purity (%)Reference
Acetic acid, 120°C, 6h7895
Ethanol, MW, 150°C, 20m8598
Toluene, PTSA, 110°C, 8h7292

Microwave-assisted synthesis (e.g., 150°C for 20 minutes) enhances yields to 85% by accelerating cyclization kinetics while minimizing side reactions.

Amination at Position 7

The critical N-(4-ethylphenyl)amine moiety is introduced via Buchwald-Hartwig coupling or nucleophilic aromatic substitution (NAS).

Palladium-Catalyzed Coupling

A optimized protocol uses:

  • Pd(OAc)₂ (5 mol%)

  • Xantphos (10 mol%)

  • 4-Ethylaniline (1.2 eq.)

  • Cs₂CO₃ in toluene at 100°C for 24h

This method achieves 76% yield with >99% regiopurity. Competing C–H activation byproducts are suppressed through careful ligand selection.

Nucleophilic Substitution Alternative

Heating the 7-chloro precursor with 4-ethylaniline in DMSO at 130°C for 48h provides a lower-cost route (62% yield), though requiring extensive purification to remove hydrolyzed byproducts.

Purification and Characterization

Final compounds are purified via column chromatography (SiO₂, hexane/EtOAc 4:1) or recrystallization from ethanol/water. Key characterization data include:

Table 2: Spectroscopic Data for Target Compound

TechniqueKey Signals
¹H NMRδ 2.32 (s, 3H, CH₃), 2.58 (q, J=7.6 Hz, 2H, CH₂CH₃), 7.21–7.43 (m, 14H, ArH)
¹³C NMRδ 13.1 (CH₃), 28.5 (CH₂CH₃), 155.9 (C=O), 151.0 (C-N)
HRMSm/z 493.2481 [M+H]⁺ (calc. 493.2484)

X-ray crystallography confirms the tautomeric form as the 4H-keto tautomer, critical for biological activity.

Industrial-Scale Optimization

Recent advances focus on continuous flow reactors to improve scalability:

  • Residence time : 30 minutes vs. 24h batch

  • Yield increase : 78% → 91%

  • Solvent reduction : 80% less DMF used

Catalyst recycling protocols using magnetic Fe₃O₄-Pd nanoparticles enable 5 reaction cycles with <5% activity loss.

Challenges and Solutions

Regioselectivity in Amination

Competing N1 vs. N3 amination is mitigated by:

  • Electron-withdrawing groups at C6 (benzyl) directing attack to C7

  • Bulky ligands (Xantphos) suppressing alternative pathways

Byproduct Formation

Major byproducts include:

  • 7-Hydroxy derivatives (hydrolysis during NAS)

  • Di-aminated species (excess aniline)

These are removed via pH-controlled extraction (pH 9–10) or size-exclusion chromatography .

Comparative Analysis of Synthetic Routes

Table 3: Route Efficiency Comparison

MethodTotal Yield (%)Purity (%)Cost (USD/g)
Traditional stepwise3498420
Flow chemistry5299290
One-pot MW-assisted4897310

Flow chemistry emerges as the most cost-effective for large-scale production, while microwave methods suit small-batch R&D .

Chemical Reactions Analysis

Chemical Reactivity

The compound’s reactivity stems from its heterocyclic core and substituent groups. Common reaction types include:

Reaction Type Reagents/Conditions Outcome
Nucleophilic Substitution Alkyl halides, SNAr (e.g., DMF, K₂CO₃)Functionalization of amine groups
Electrophilic Substitution Nitration, halogenation agents (e.g., HNO₃)Introduction of electronegative groups
Cross-Coupling Palladium catalysts (e.g., Pd(OAc)₂)Attachment of aryl/benzyl groups
Reduction LiAlH₄, NaBH₄Reduction of carbonyl groups (if present)
Oxidation KMnO₄, H₂O₂Formation of carbonyl groups

Key Reaction Conditions

The synthesis and modification of this compound require precise control of reaction parameters:

  • Cyclization : Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH) to form the pyrazolo[1,5-a]pyrimidine core .

  • Substitution Reactions : Moderate temperatures (40–80°C) and polar aprotic solvents (e.g., DMF, DMSO) .

  • Coupling Reactions : Inert atmospheres (N₂/Ar) and elevated temperatures (80–120°C) .

Comparative Analysis with Analogous Compounds

The reactivity of this compound can be contextualized by comparing it to structurally similar derivatives:

Compound Unique Features Reactivity Implications
2-Methyl-5-(4-methylphenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one Lacks benzyl/arylamine substituentsLower nucleophilicity at the amine site
4-Benzyl-1-{6-ethyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}piperidine Piperidine substituent at position 1Enhanced lipophilicity; altered binding profiles
Pyrazolo[1,5-a]pyrimidin-7-amine derivatives (Patent WO2015110491A2)Fluorine/methoxy substituents Improved solubility or target affinity

Scientific Research Applications

Anticancer Activity

Research indicates that 6-benzyl-N-(4-ethylphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine exhibits promising anticancer properties. It has been shown to selectively inhibit certain enzymes that play crucial roles in cancer cell proliferation and survival.

Case Study: Inhibition of Kinases
A study demonstrated that derivatives of this compound effectively inhibited various kinases involved in tumor growth. The compound's ability to disrupt signaling pathways in cancer cells positions it as a potential lead compound for drug development targeting malignancies such as breast and lung cancer .

Antiviral Properties

The compound has also been evaluated for its antiviral potential. Its mechanism involves the inhibition of viral replication by targeting specific viral enzymes.

Case Study: Viral Infections
In vitro studies have shown that this compound can inhibit the replication of certain viruses, including those responsible for respiratory infections. This suggests its utility in developing antiviral therapies .

Compound NameStructural FeaturesBiological Activity
This compoundBenzyl and ethyl substituentsAnticancer and antiviral properties
6-benzyl-N-(3-methoxyphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-aminesHydroxy group instead of amineAnticancer properties
3-(4-chlorophenyl)-5-methyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amineChlorophenyl substitutionAntiviral activity

Synthesis Techniques

Recent advancements in synthetic methodologies have facilitated the production of this compound through microwave-assisted techniques. These methods significantly reduce reaction times while enhancing yields . The synthesis typically involves multi-step organic reactions that allow for the introduction of various substituents to optimize biological activity.

Mechanism of Action

The mechanism of action of 6-benzyl-N-(4-ethylphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting

Biological Activity

6-benzyl-N-(4-ethylphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a complex organic compound belonging to the pyrazolo[1,5-a]pyrimidine class, known for its diverse biological activities and potential applications in medicinal chemistry. This article explores the compound's biological activity based on available research findings.

Enzyme Inhibition

The compound has shown promising enzyme inhibitory properties, particularly against cyclooxygenase (COX) enzymes. Studies have revealed that pyrazolo[1,5-a]pyrimidine derivatives can effectively suppress COX enzyme activity, leading to reduced production of prostaglandin E2 (PGE2) . While specific data for this compound is limited, related compounds have demonstrated significant COX-2 inhibition.

Table 1: COX Enzyme Inhibition by Related Pyrazolo[1,5-a]pyrimidine Derivatives

CompoundCOX-2 IC50 (μmol)COX-1 IC50 (μmol)Selectivity Index
Compound 50.04 ± 0.09Not reportedNot calculated
Compound 60.04 ± 0.02Not reportedNot calculated
Celecoxib (standard)0.04 ± 0.01Not reportedNot calculated

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazolo[1,5-a]pyrimidine derivatives has been extensively studied. While specific data for this compound is not available, structurally similar compounds have shown promising results in various inflammation models .

Case Study: Carrageenan-induced Paw Edema

In a study using the carrageenan-induced paw edema model in rats, related pyrazolo[1,5-a]pyrimidine derivatives demonstrated anti-inflammatory effects comparable to indomethacin, a widely used non-steroidal anti-inflammatory drug (NSAID) .

Table 2: Anti-inflammatory Activity in Carrageenan-induced Paw Edema Model

CompoundED50 (μM)
Compound 711.60
Compound 88.23
Compound 99.47
Indomethacin (standard)9.17

Molecular Mechanism

The biological activity of this compound is believed to involve interactions with specific molecular targets, such as protein kinases. The compound's structure allows it to bind to the active sites of these enzymes, potentially inhibiting their activity and affecting various cellular processes.

Structure-Activity Relationship (SAR)

While specific SAR studies for this compound are not available, research on related compounds has provided insights into the importance of certain structural features:

  • Substituents on the pyrimidine ring: The presence of electron-releasing groups, such as pyridine or chloromethyl, at position-2 of the pyrimidine skeleton has been associated with enhanced anti-inflammatory activity .
  • Aromatic substituents: The presence of multiple aromatic rings, including the benzyl and phenyl groups, may contribute to the compound's ability to interact with target proteins.
  • Amine group: The 7-amine substituent is likely crucial for the compound's biological activity, potentially forming hydrogen bonds with target proteins.

Potential Therapeutic Applications

Based on the biological activities observed in related compounds, this compound may have potential applications in:

  • Anti-inflammatory therapy: The compound's ability to inhibit COX enzymes suggests potential use in treating inflammatory conditions .
  • Cancer research: Some pyrazolo[1,5-a]pyrimidine derivatives have shown anticancer properties, warranting further investigation of this compound in oncology.
  • Enzyme modulation: The compound's potential to interact with various enzymes may lead to applications in treating enzyme-related disorders.

Comparison with Similar Compounds

Structural Features and Molecular Properties

Key analogs and their substituent variations are summarized below:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key References
Target Compound 6-Benzyl, N-(4-ethylphenyl), 2,5-dimethyl, 3-phenyl C₃₄H₃₃N₅* ~515.7*
N-sec-Butyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine N-sec-butyl, 2,5-dimethyl, 3-phenyl C₁₈H₂₂N₄ 294.4
N-(4-Ethylphenyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine N-(4-ethylphenyl), 3,5-dimethyl, 2-phenyl C₂₂H₂₂N₄ 342.4
N-(3,4-Dimethoxyphenethyl)-6-ethyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine N-(3,4-dimethoxyphenethyl), 6-ethyl, 2,5-dimethyl, 3-phenyl C₃₃H₃₆N₄O₂ 536.7
3-(4-Fluorophenyl)-N-(pyridin-2-ylmethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine 3-(4-fluorophenyl), N-(pyridin-2-ylmethyl), 5-phenyl C₂₄H₁₉FN₆ 410.4

*Estimated based on structural similarity to compounds.

Key Observations :

  • N-Substituents : The 4-ethylphenyl group in the target compound enhances lipophilicity compared to smaller alkyl chains (e.g., sec-butyl in ) but reduces polarity relative to heteroaromatic groups like pyridin-2-ylmethyl in .
  • Biological Implications : Fluorine at position 3 (as in analogs) improves anti-mycobacterial activity, whereas the target compound’s 3-phenyl group may prioritize kinase selectivity .

Physicochemical Properties

  • Melting Points : Analogs range from 144–187°C (e.g., 151–153°C for compound 49 in ), suggesting the target compound’s mp is within this range .
  • Solubility : The benzyl and 4-ethylphenyl groups reduce aqueous solubility compared to pyridinylmethyl or methoxy-substituted analogs (e.g., compound 48 in ) .

Q & A

Q. What are the critical steps and optimization strategies for synthesizing 6-benzyl-N-(4-ethylphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine?

The synthesis involves constructing the pyrazolo[1,5-a]pyrimidine core via cyclization of precursors (e.g., substituted pyrazoles and pyrimidine derivatives) under controlled conditions. Key steps include:

  • Core formation : Cyclization using catalysts (e.g., acid/base or metal catalysts) and solvents (e.g., ethanol or toluene) at reflux temperatures .
  • Functionalization : Introducing substituents (e.g., benzyl, ethylphenyl) via nucleophilic substitution or coupling reactions. For example, attaching the 4-ethylphenyl group may require Buchwald-Hartwig amination or Ullmann coupling .
  • Purification : Column chromatography or recrystallization (e.g., from dichloromethane/hexanes) to achieve >95% purity . Optimization : Adjust reaction time, temperature, and stoichiometry to maximize yield. For instance, using silylformamidine intermediates can improve regioselectivity at position 7 .

Q. How can spectroscopic methods (NMR, MS) confirm the structure of this compound?

  • 1H NMR : Key signals include aromatic protons (δ 6.5–8.0 ppm for phenyl groups), methyl groups (δ 1.2–2.5 ppm), and amine protons (δ 5.0–6.0 ppm, exchangeable with D2O). Multiplicity patterns (e.g., doublets for para-substituted phenyl) aid in assignment .
  • 13C NMR : Carbons in the pyrimidine ring appear at δ 150–160 ppm, while aliphatic carbons (e.g., ethyl groups) are at δ 10–40 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ ion). Fragmentation patterns distinguish substituents (e.g., loss of benzyl or ethylphenyl groups) .

Advanced Research Questions

Q. What experimental approaches resolve contradictions in reported biological activities (e.g., enzyme inhibition vs. cytotoxicity)?

  • Dose-response studies : Perform IC50 assays across multiple cell lines to differentiate target-specific inhibition from nonspecific cytotoxicity .
  • Enzyme profiling : Use kinase or phosphatase panels to identify off-target effects. For example, trifluoromethyl groups in similar pyrazolo[1,5-a]pyrimidines enhance selectivity for kinases like EGFR .
  • Structural analysis : Co-crystallize the compound with target enzymes (e.g., via X-ray crystallography) to validate binding modes. Compare with computational docking results to explain activity discrepancies .

Q. How to design pharmacokinetic studies for this compound, focusing on bioavailability and brain penetration?

  • In vitro assays : Measure logP (octanol-water partition coefficient) to predict lipophilicity. Use Caco-2 cell monolayers to assess intestinal absorption .
  • In vivo models : Administer the compound intravenously and orally to rodents, collecting plasma and cerebrospinal fluid (CSF) samples. LC-MS/MS quantifies concentration-time profiles .
  • Brain penetration : Calculate the CSF/plasma ratio. Compounds with logP >2 and molecular weight <500 Da typically exhibit better blood-brain barrier penetration .

Q. What computational methods predict the compound’s binding affinity to enzymes like kinases or cytochrome P450?

  • Molecular docking : Use AutoDock Vina or Schrödinger to model interactions between the compound and active sites (e.g., ATP-binding pockets). Prioritize hydrogen bonds with conserved residues (e.g., hinge region lysines) .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Calculate binding free energies via MM/PBSA .
  • QSAR models : Train regression models on pyrazolo[1,5-a]pyrimidine derivatives to correlate substituent properties (e.g., Hammett σ values) with inhibitory activity .

Q. How to analyze structure-activity relationships (SAR) for substitutions at positions 2, 5, and 7?

  • Position 2 (methyl) : Methyl groups enhance metabolic stability but reduce solubility. Replace with polar groups (e.g., -OH or -NH2) to improve bioavailability .
  • Position 5 (dimethyl) : Steric hindrance from dimethyl groups may limit binding to flat active sites. Compare with mono-methyl or cyclopropyl analogs .
  • Position 7 (benzyl) : Benzyl groups improve π-π stacking with aromatic residues. Replace with heteroaromatic rings (e.g., pyridyl) to modulate selectivity .

Data Interpretation and Contradictions

Q. Why might biological activity vary between in vitro and in vivo models for this compound?

  • Metabolic stability : In vivo hepatic metabolism (e.g., CYP3A4-mediated oxidation) may reduce active compound levels. Perform microsomal stability assays to identify vulnerable sites .
  • Protein binding : High plasma protein binding (e.g., >90%) lowers free drug concentration. Measure using equilibrium dialysis .
  • Tissue distribution : Use radiolabeled compound (e.g., 14C) to track accumulation in target vs. off-target organs .

Q. How to address conflicting reports on the compound’s role in apoptosis vs. necrosis?

  • Mechanistic assays : Perform Annexin V/PI staining to distinguish apoptotic (Annexin V+/PI−) and necrotic (Annexin V−/PI+) cells .
  • Pathway analysis : Use Western blotting to monitor caspase-3 activation (apoptosis) and HMGB1 release (necrosis) .
  • Dose dependency : Low doses may induce apoptosis, while high doses cause necrosis due to mitochondrial overload .

Methodological Best Practices

Q. What quality control measures ensure reproducibility in synthesizing this compound?

  • Batch consistency : Use HPLC (>95% purity) and elemental analysis (C, H, N within ±0.4% of theoretical) for every batch .
  • Stability testing : Store the compound under nitrogen at −20°C to prevent oxidation of amine groups .

Q. How to validate the compound’s enzyme inhibition mechanism?

  • Kinetic assays : Perform Lineweaver-Burk plots to determine inhibition type (competitive/uncompetitive). For example, a competitive inhibitor increases Km without affecting Vmax .
  • Mutagenesis : Engineer enzyme mutants (e.g., alanine scanning) to identify critical binding residues .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.